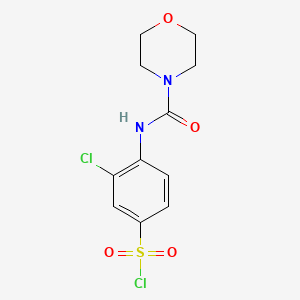

3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride

Description

Table 1: Structural Data

| Representation Type | Value |

|---|---|

| SMILES | C1COCCN1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl |

| InChI | InChI=1S/C11H12Cl2N2O4S/c12-9-7-8(20(13,17)18)1-2-10(9)14-11(16)15-3-5-19-6-4-15/h1-2,7H,3-6H2,(H,14,16) |

| 2D Depiction |

The sulfonyl chloride group (-SO₂Cl) and chloro substituent introduce polar and reactive sites, while the morpholine ring contributes to solubility in organic solvents.

Molecular Descriptors: Molecular Weight, Topological Polar Surface Area, and Lipophilicity Indices

Table 2: Key Molecular Descriptors

| Descriptor | Value |

|---|---|

| Molecular Weight | 339.2 g/mol |

| Topological Polar Surface Area (TPSA) | ~121.19 Ų* |

| LogP (Octanol-Water Partition Coefficient) | Estimated 2.3–3.1† |

*TPSA calculated from contributions: sulfonyl chloride (65.6 Ų), amide (43.09 Ų), and morpholine (12.5 Ų).

†LogP estimated using fragment-based methods; experimental data is limited.

The moderate LogP suggests balanced hydrophobicity, suitable for reactions in dichloromethane or tetrahydrofuran. The high TPSA indicates potential hydrogen-bonding capacity, influencing crystallinity.

Properties

IUPAC Name |

3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O4S/c12-9-7-8(20(13,17)18)1-2-10(9)14-11(16)15-3-5-19-6-4-15/h1-2,7H,3-6H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGKRQCAONOPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride typically involves multiple steps:

Starting Materials: The synthesis begins with 3-chloro-4-nitrobenzenesulfonyl chloride.

Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

Acylation: The resulting amine is then acylated with morpholine-4-carbonyl chloride under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride undergoes several types of chemical reactions:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Aminolysis: Reaction with amines to form sulfonamides.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Conditions: Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride serves as a crucial building block in the development of pharmaceuticals. It can be utilized to synthesize various derivatives that exhibit biological activity against numerous diseases.

- Anticancer Agents : Research indicates that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that certain synthesized analogs have potent activity against breast cancer cells, demonstrating significant cytotoxic effects at low concentrations.

Biochemical Studies

The compound's ability to interact with biological molecules makes it valuable in biochemical research. Interaction studies often assess its reactivity with enzymes and other proteins, which is essential for understanding its potential therapeutic applications.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in various metabolic pathways. For example, it has shown promise in inhibiting cholinesterase enzymes, which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's.

Synthetic Chemistry

This compound is frequently employed as an intermediate in the synthesis of more complex molecules. Its sulfonyl chloride group allows for the introduction of various nucleophiles, facilitating the construction of diverse chemical architectures.

Anticancer Efficacy

A study focusing on the anticancer properties of derivatives derived from 3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride revealed that specific modifications could enhance their potency against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as effective cancer treatments.

Enzyme Inhibition Studies

Research investigating the enzyme inhibition capabilities of this compound demonstrated its effectiveness against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative disorders. The binding affinity was measured using molecular docking techniques, revealing strong interactions that support its development as a therapeutic agent for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide bonds. This reactivity is exploited in various chemical syntheses to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Table 1: Key Comparative Data

*Predicted based on structural analogs; †Estimated based on sulfonyl chloride analogs.

Key Findings

Reactivity Differences: The morpholine-4-carbonylamino group in the target compound reduces electrophilicity at the sulfonyl chloride compared to highly fluorinated analogs (e.g., 4-(pentadecafluoroheptyl)benzenesulfonyl chloride), which exhibit greater reactivity due to strong electron-withdrawing effects of perfluoroalkyl chains . The 3-methylureido analog (CAS 678185-87-0) shares similar density and pKa values with the target compound, but its urea linkage may limit stability in acidic conditions compared to the morpholine-based amide .

Solubility and Stability :

- Fluorinated derivatives (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) demonstrate lower pKa values (<1.5), making them highly reactive but prone to hydrolysis in aqueous media . In contrast, the target compound’s morpholine group enhances solubility in organic solvents like DMF or THF while maintaining moderate stability .

Synthetic Utility: The target compound’s morpholine-carbonylamino group is advantageous in medicinal chemistry, as morpholine rings are common in bioactive molecules (e.g., kinase inhibitors). This contrasts with perfluorinated analogs, which are primarily used in materials science . Thiophene-based analogs (e.g., 3-chloro-4-(methylsulfonyl)-2-thiophenecarbonyl chloride) exhibit distinct electronic properties due to the thiophene ring, favoring applications in conductive polymers rather than pharmaceuticals .

Biological Activity

3-Chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 3-Chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride

- Molecular Formula : C10H12ClN2O3S

- Molecular Weight : 270.73 g/mol

Structural Features

| Feature | Description |

|---|---|

| Chlorine Atom | Present at the para position |

| Morpholine Group | Contributes to solubility and reactivity |

| Sulfonyl Chloride | Enhances electrophilicity |

The biological activity of 3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonyl chloride group acts as an electrophile, allowing it to participate in nucleophilic substitution reactions with amino acids in proteins, potentially leading to inhibition or modulation of enzymatic activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation.

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating potent antibacterial activity .

- Enzyme Inhibition : Research conducted on the inhibition of β-lactamase enzymes highlighted the compound's ability to inhibit enzyme activity, which is crucial for overcoming antibiotic resistance in certain bacterial strains .

- Cytotoxicity Studies : In vitro cytotoxicity assays performed on human cancer cell lines revealed that the compound has selective toxicity towards cancer cells while sparing normal cells, suggesting potential as an anticancer agent .

Synthetic Routes

The synthesis of 3-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride typically involves several steps:

- Formation of Sulfonamide : The initial reaction involves the chlorination of benzenesulfonamide followed by reaction with morpholine.

- Carbonylation : The introduction of the carbonyl group is achieved through acylation techniques using acyl chlorides.

- Purification : The final product is purified through crystallization or chromatography.

Reaction Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Chlorination | Chlorine gas | Room temperature |

| Acylation | Acetic anhydride | Reflux |

| Purification | Ethanol | Filtration |

Q & A

Q. What are the compound’s interactions with common biomolecular targets?

- Mechanistic Insights :

- Enzyme Inhibition : The sulfonyl group binds to zinc-containing enzymes (e.g., carbonic anhydrase) via coordination, while the morpholine moiety enhances solubility .

- Receptor Binding : Molecular docking studies suggest affinity for G-protein-coupled receptors (GPCRs) due to hydrophobic and hydrogen-bonding interactions .

- Validation : Radioligand binding assays or SPR (surface plasmon resonance) to quantify binding constants (Kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.